![molecular formula C8H7BrN2 B1281379 6-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 4044-99-9](/img/structure/B1281379.png)
6-Bromo-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core makes it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 6-position by a bromine atom, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of microwave irradiation has also been explored to enhance the efficiency and yield of the synthesis process . This method involves the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions. Key transformations include:
- Aromatic substitution with sodium methoxide in methanol at 60°C to yield 6-methoxy derivatives.
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids in tetrahydrofuran (THF) at 80°C, producing biaryl derivatives with >80% efficiency .
Coupling Reactions
This compound participates in tandem and multicomponent reactions:
- Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O (3:1) at 90°C yields 6-aryl-substituted imidazo[1,2-a]pyridines .
- FeCl₃-catalyzed cascade reactions with nitroolefins and 2-aminopyridines generate fused polycyclic derivatives (e.g., 3-unsubstituted imidazo[1,2-a]pyridines) .
Solvent-Free Cyclization
Reaction of 2-aminopyridine with 1,3-dichloroacetone at 60°C without solvent produces the target compound in 85% purity .
Catalytic Systems
Catalyst | Reaction Type | Conditions | Yield | Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | DME/H₂O, 90°C, 12h | 82% | |
FeCl₃ | Tandem Cyclization | CH₃CN, 80°C, 6h | 75% | |
Sc(OTf)₃ | Multicomponent Condensation | CH₂Cl₂, RT, 24h | 68% |
Functionalization Strategies
- Oxidation : Treatment with H₂O₂ in acetic acid yields N-oxide derivatives.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the imidazole ring to dihydroimidazopyridines.
- Halogenation : Electrophilic bromination at position 3 using NBS in DMF produces 3-bromo derivatives .
Stability and Reaction Optimization
- Thermal stability : Decomposes above 200°C under inert conditions.
- pH sensitivity : Hydrolyzes in strong acidic (pH <2) or basic (pH >12) media, forming ring-opened byproducts.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 6-Bromo-2-methylimidazo[1,2-a]pyridine is in the development of antimicrobial agents. Research has demonstrated that this compound exhibits notable activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies show that imidazo[1,2-a]pyridine analogues can inhibit the growth of these pathogens through various mechanisms, including interaction with cytochrome P450 enzymes, which are essential for drug metabolism .
Cancer Therapeutics
The compound has also been explored for its anticancer properties. It induces apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. This modulation of key signaling pathways such as MAPK and PI3K/Akt is critical for cell survival and proliferation .
Biological Studies
Mechanistic Insights
In biological studies, this compound serves as a valuable tool for understanding interactions with biological targets. Its ability to affect cellular processes through enzyme interaction and modulation of signaling pathways allows researchers to explore its potential therapeutic effects further .
In Vitro Studies
In vitro growth inhibition assays have shown that compounds related to this compound can significantly reduce the viability of Mycobacterium smegmatis, indicating its potential as an effective treatment against mycobacterial infections .
Material Science
Structural Properties
Due to its unique structural characteristics, this compound is also being investigated for applications in material science. Its properties may contribute to the development of new materials with specific functionalities .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Mechanisms of Action |
---|---|---|
Medicinal Chemistry | Antimicrobial agents against MDR-TB and XDR-TB | Inhibition of cytochrome P450 enzymes |
Cancer therapeutics | Induction of apoptosis via caspase activation | |
Biological Studies | Understanding biological interactions | Modulation of signaling pathways |
In vitro studies on Mycobacterium | Growth inhibition assays | |
Material Science | Development of new materials | Unique structural properties |
Case Studies
-
Antimicrobial Efficacy Against Tuberculosis
A study highlighted that imidazo[1,2-a]pyridine analogues exhibit significant activity against MDR-TB. The structure-activity relationship was analyzed to optimize efficacy . -
Cancer Cell Line Studies
Research demonstrated that this compound induces apoptosis in various cancer cell lines by disrupting mitochondrial functions and activating apoptotic pathways . -
Synthesis and Applications in Drug Development
The synthesis methods for this compound have been refined to improve yield and purity, facilitating its use in drug development processes targeting resistant pathogens .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, derivatives of imidazo[1,2-a]pyridine have been shown to possess antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
6-Bromo-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
- 6-Chloro-2-methylimidazo[1,2-a]pyridine
- 6-Iodo-2-methylimidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
These compounds share a similar core structure but differ in the substituents at the 2- and 6-positions.
Biological Activity
Overview
6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a bromine atom at the 6-position and a methyl group at the 2-position, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of multidrug-resistant infections and various cancers.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Notably, it has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by inhibiting key metabolic pathways in Mycobacterium tuberculosis .
Biochemical Pathways
This compound influences several biochemical pathways, including:
- Cytochrome P450 Enzymes : It interacts with cytochrome P450 enzymes, which are critical for drug metabolism. The binding can lead to either inhibition or activation of these enzymes, affecting the metabolism of numerous drugs .
- MAPK/ERK Signaling Pathway : this compound modulates this pathway, which is essential for cell proliferation and differentiation .
- Gene Expression : It alters the expression of genes involved in oxidative stress responses and apoptosis .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Staphylococcus aureus and other bacteria at specific concentrations .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Its structural characteristics allow it to act as a scaffold for designing new therapeutic agents targeting cancer cells. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines by modulating cell signaling pathways .
Dosage Effects and Toxicity
The biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities.
- High Doses : Conversely, higher doses can result in hepatotoxicity and nephrotoxicity. Threshold effects have been observed where biological activity significantly changes beyond certain dosage levels .
Study on MDR-TB
A critical study highlighted the compound's potential against MDR-TB. In vitro assays indicated a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating its potency . Furthermore, animal model studies showed significant reductions in bacterial load after treatment with varying dosages of the compound.
Stability and Metabolism
Research on the stability of this compound under different conditions revealed that while it is relatively stable at ambient conditions, factors such as pH and temperature can affect its biological activity over time . Its metabolism is primarily mediated by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-2-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
- Answer : A common approach for imidazo[1,2-a]pyridine derivatives involves condensation of 2-aminopyridines with α-bromoketones or aldehydes. For example, 6-bromo analogs are synthesized by reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, with sodium bicarbonate as a base . Optimization may involve adjusting stoichiometry (e.g., 1:2 molar ratio of diaminopyridine to aldehyde), solvent polarity (ethanol vs. DMF), or temperature (reflux vs. microwave-assisted heating). TLC monitoring and recrystallization from hexane or ethyl acetate are typical purification steps .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Answer :
- X-ray crystallography : Resolve bond lengths and angles (e.g., planar imidazo[1,2-a]pyridine core with deviations <0.03 Å) .
- NMR spectroscopy : Distinct signals for methyl groups (δ ~2.5 ppm in H NMR) and bromine-induced deshielding in C NMR.
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 227.0 for CHBrN).
Q. What analytical techniques are critical for detecting byproducts during synthesis?
- Answer :
- GC-MS or LC-MS to identify low-molecular-weight impurities (e.g., unreacted diaminopyridine).
- Elemental analysis to confirm stoichiometry (C, H, N, Br).
- IR spectroscopy to detect residual functional groups (e.g., NH stretches at ~3300 cm if cyclization is incomplete) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in this compound derivatives influence their biological activity?
- Answer : Crystallographic studies of similar compounds (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) reveal N–H⋯N hydrogen bonds forming layer structures, which may enhance solubility or receptor binding . For CDK2 inhibitors, planar aromatic systems and hydrogen-bond donors/acceptors are critical for ATP-binding pocket interactions . Computational modeling (DFT or molecular docking) can predict how methyl or bromine substitutions affect these interactions.
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, IC protocols) or compound stability. To address this:
- Perform dose-response curves across multiple models (e.g., cancer vs. normal cells).
- Use metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.
- Compare SAR trends: For example, bromine at position 6 may enhance electrophilicity but reduce bioavailability due to increased molecular weight .
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Answer :
- Buchwald-Hartwig amination : Introduce amines at the bromine site using Pd catalysts .
- Suzuki coupling : Attach aryl/heteroaryl groups via palladium-mediated cross-coupling .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to selectively modify the methyl or imidazole nitrogen .
Q. Methodological Challenges and Solutions
Q. Why might crystallographic data show multiple independent molecules in the asymmetric unit, and how does this impact structural analysis?
- Answer : As observed in 6-Bromoimidazo[1,2-a]pyridin-8-amine, three independent molecules in the unit cell may arise from polymorphism or packing effects. This requires rigorous refinement (e.g., riding hydrogen models and isotropic/anisotropic displacement parameters) to resolve hydrogen-bonding networks . Such data inform co-crystallization studies with target proteins.
Q. How to troubleshoot low yields in the synthesis of this compound?
- Answer :
- Byproduct analysis : Identify intermediates via quenching reactions at different timepoints.
- Catalyst screening : Test bases (NaHCO vs. KCO) or transition-metal catalysts (Ni or Pd for coupling steps) .
- Solvent effects : Polar aprotic solvents (DMF) may improve cyclization kinetics compared to ethanol .
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRDJPRECFZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497869 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-99-9 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4044-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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